
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of diallylamine, where the nitrogen atom is substituted with a methyl group and an acetate group. This compound is known for its applications in organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate typically involves the reaction of diallylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetate group replaces one of the hydrogen atoms on the nitrogen atom.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallylamine: The parent compound of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate.
N-Methyl-Diallylamine: A similar compound with a methyl group on the nitrogen atom.
N,N-Diallylamine: Another derivative with two allyl groups on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an acetate group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
68240-12-0 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
acetic acid;N-methyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N.C2H4O2/c1-4-6-8(3)7-5-2;1-2(3)4/h4-5H,1-2,6-7H2,3H3;1H3,(H,3,4) |
Clé InChI |
DTUPNZXTCFWJPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CN(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)


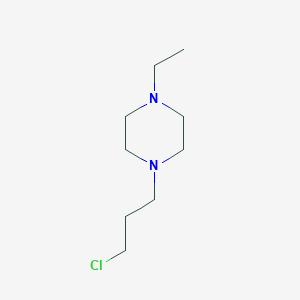
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
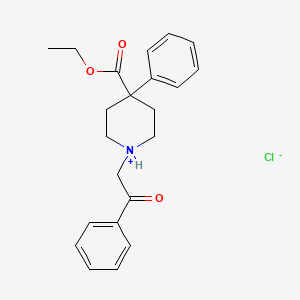
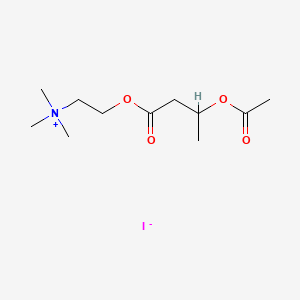

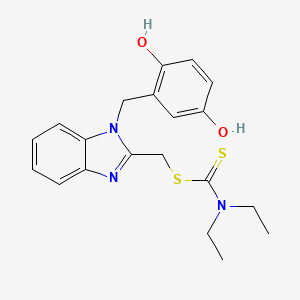
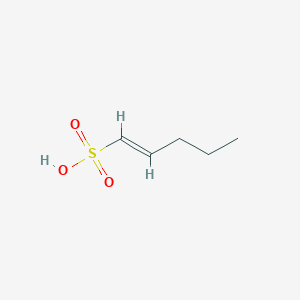
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
